Piriqualone

Catalog No.
S594679
CAS No.
1897-89-8
M.F
C22H17N3O
M. Wt
339.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piriqualone

CAS Number

1897-89-8

Product Name

Piriqualone

IUPAC Name

3-(2-methylphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one

Molecular Formula

C22H17N3O

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C22H17N3O/c1-16-8-2-5-12-20(16)25-21(14-13-17-9-6-7-15-23-17)24-19-11-4-3-10-18(19)22(25)26/h2-15H,1H3/b14-13+

InChI Key

MYGZNGAHFWOCLI-BUHFOSPRSA-N

SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=N4

Synonyms

2-(2-(2-pyridyl)vinyl)-3-o-tolyl-3,4-dihydroquinazolin-4-one, 2-(beta-pyridyl-(2'')-ethenyl)-3-(2'-methylphenyl)quinazolinone, B 169, piriqualone, SRC 909

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=N4

Isomeric SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CC=N4

Description

The exact mass of the compound 3-(2-Methylphenyl)-2-(2-(2-pyridinyl)ethenyl)-4(3H)-quinazolinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Piriqualone is a synthetic compound belonging to the class of quinazolinone derivatives. Its chemical formula is C22H17N3O, and it is primarily known for its sedative and anxiolytic properties. Piriqualone acts as a non-benzodiazepine anxiolytic agent, which means it can reduce anxiety without the side effects commonly associated with benzodiazepines. The compound has garnered interest for its potential therapeutic applications, particularly in treating anxiety disorders and insomnia.

, including oxidation and nucleophilic substitutions. It can be oxidized to form different derivatives, which may alter its pharmacological properties. Additionally, Piriqualone can participate in cyclization reactions to form more complex structures. For instance, studies have demonstrated that it can be synthesized through a tandem reaction involving deep eutectic solvents, showcasing its versatility in organic synthesis .

Piriqualone exhibits significant biological activity as an antagonist of AMPA receptors, which are involved in fast synaptic transmission in the central nervous system. This antagonistic action contributes to its sedative effects, making it useful in managing anxiety and sleep disorders. Research has indicated that structural modifications of Piriqualone can enhance its potency and selectivity as an AMPA receptor antagonist .

The synthesis of Piriqualone has been achieved through various methodologies:

  • Tandem Synthesis: A sustainable approach using deep eutectic solvents allows for the efficient production of Piriqualone and its analogues. This method emphasizes eco-friendliness while maintaining high yields .
  • Multi-component Reactions: One-pot reactions have been developed that facilitate the formation of quinazolinone derivatives, including Piriqualone, using readily available reagents under mild conditions .

These methods highlight the compound's accessibility for research and pharmaceutical development.

Piriqualone is primarily used in the field of medicine as a sedative and anxiolytic drug. Its ability to modulate AMPA receptor activity makes it a candidate for treating various neurological conditions, including anxiety disorders and insomnia. While it has been less commonly prescribed in recent years compared to other anxiolytics, ongoing research continues to explore its therapeutic potential.

Piriqualone shares structural similarities with several other compounds within the quinazolinone class. Here are some notable comparisons:

Compound NameStructure TypeBiological ActivityUnique Features
MethaqualoneQuinazolinoneSedative, anxiolyticHistorical use as a sleep aid
DiazepamBenzodiazepineAnxiolytic, muscle relaxantCommonly prescribed benzodiazepine
ZolpidemImidazopyridineHypnoticShort-acting sleep aid
ClonazepamBenzodiazepineAnticonvulsant, anxiolyticLong half-life

Piriqualone's uniqueness lies in its specific receptor interactions and its synthesis methods that emphasize sustainability and efficiency. Unlike many benzodiazepines, it offers an alternative mechanism of action that could be beneficial for patients with specific treatment needs.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Exact Mass

339.137162174 g/mol

Monoisotopic Mass

339.137162174 g/mol

Heavy Atom Count

26

UNII

9O52U70AP4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1897-89-8

Dates

Modify: 2023-07-20

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